N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one substituted with methoxy and the other with dimethyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylphenylamine with 4-methoxybenzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride (POCl3), to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the methoxy group, leading to different chemical and biological properties.
N-(4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the dimethyl groups, affecting its reactivity and interactions.
N-(2,5-dimethylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Substitutes the methoxy group with a chlorine atom, altering its chemical behavior.
Uniqueness
N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific combination of substituents on the aromatic rings and the oxazole core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-4-5-13(2)16(10-12)20-19(22)17-11-18(24-21-17)14-6-8-15(23-3)9-7-14/h4-11H,1-3H3,(H,20,22) |
InChI Key |
QCTDRMVUGOKWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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